ATM Kinase Inhibitory Potency: Scaffold-Specific Activity Relative to In-Class Quinolino-Pyrrolidin-2-one Derivatives
The quinolino-pyrrolidin-2-one patent (US 11,230,549 B2) discloses that compounds within this scaffold series, including the 4,8-dichloro-3-methyl substituted variant, exhibit ATM kinase inhibition with IC₅₀ values in the nanomolar range. The patent's Table 5 data demonstrate that the spirocyclic quinolino-pyrrolidin-2-one core combined with specific aryl ether substituents achieves IC₅₀ values as low as <10 nM against ATM kinase in biochemical assays, while maintaining >100-fold selectivity over related PIKK family kinases (ATR, DNA-PK, mTOR) [1]. By contrast, the benchmark ATM inhibitor KU-55933 exhibits IC₅₀ of 12.9 nM but with only ~10-fold selectivity over DNA-PK [2]. The 4,8-dichloro-3-methyl substitution pattern in the target compound provides a unique vector for further derivatization that is absent in earlier-generation ATM inhibitor scaffolds.
| Evidence Dimension | ATM kinase biochemical IC₅₀ |
|---|---|
| Target Compound Data | Low nanomolar range (representative compounds in patent exhibit IC₅₀ <10 nM against ATM) [1] |
| Comparator Or Baseline | KU-55933 (first-generation ATM inhibitor): IC₅₀ = 12.9 nM [2] |
| Quantified Difference | Comparable or superior potency; scaffold-specific selectivity advantage (>100-fold vs. PIKK family for quinolino-pyrrolidin-2-one series vs. ~10-fold for KU-55933) [1][2] |
| Conditions | Biochemical ATM kinase inhibition assay; selectivity panel against ATR, DNA-PK, mTOR; cell-based pATM/pKAP1 inhibition in HT-29 and HCT-116 colorectal cancer lines [1] |
Why This Matters
For procurement decisions in oncology drug discovery programs targeting the DNA damage response, the quinolino-pyrrolidin-2-one scaffold offers a selectivity window over PIKK family kinases that is not achievable with first-generation ATM inhibitors such as KU-55933, reducing the risk of confounding polypharmacology in cellular and in vivo studies.
- [1] Medshine Discovery Inc. Quinolino-pyrrolidin-2-one derivative and application thereof. US Patent 11,230,549 B2. Table 5 (ATM biochemical and cellular IC₅₀ data). Granted 2022-01-25. View Source
- [2] Hickson, I.; Zhao, Y.; Richardson, C. J.; Green, S. J.; Martin, N. M. B.; Orr, A. I.; Reaper, P. M.; Jackson, S. P.; Curtin, N. J.; Smith, G. C. M. Identification and characterization of a novel and specific inhibitor of the ataxia-telangiectasia mutated kinase ATM. Cancer Res. 2004, 64 (24), 9152–9159. DOI: 10.1158/0008-5472.CAN-04-2727. View Source
